N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide
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Overview
Description
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylmethanesulfonamide with a piperidine derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
Uniqueness
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N3O3S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-methyl-N-(6-piperidin-4-yloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c1-15(19(2,16)17)10-3-4-12(14-9-10)18-11-5-7-13-8-6-11/h3-4,9,11,13H,5-8H2,1-2H3 |
InChI Key |
DTXSSLRZNUAKOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC2CCNCC2)S(=O)(=O)C |
Origin of Product |
United States |
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